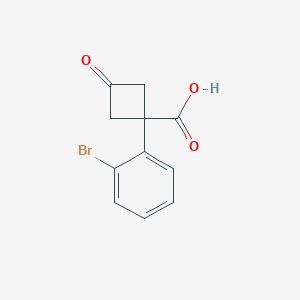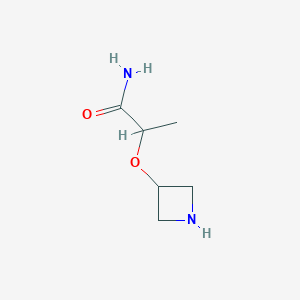
2-(Azetidin-3-yloxy)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Azetidin-3-yloxy)propanamide is an organic compound with the molecular formula C₆H₁₂N₂O₂ It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yloxy)propanamide typically involves the reaction of azetidine with propanamide under specific conditions. One common method includes the alkylation of azetidine with propanamide derivatives. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization or chromatography are employed to obtain high-purity products suitable for various applications .
Análisis De Reacciones Químicas
Types of Reactions
2-(Azetidin-3-yloxy)propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield azetidine-3-one derivatives, while reduction can produce azetidine-3-ol derivatives .
Aplicaciones Científicas De Investigación
2-(Azetidin-3-yloxy)propanamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(Azetidin-3-yloxy)propanamide involves its interaction with specific molecular targets. The azetidine ring can interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
Azetidin-2-one: Known for its use in β-lactam antibiotics.
Azetidine-3-carboxylic acid: Found in natural products and used in peptide synthesis.
Azetidine-3-ol: Studied for its potential biological activities.
Uniqueness
Its combination of the azetidine ring with a propanamide moiety makes it a versatile compound in various fields of research and industry .
Propiedades
Fórmula molecular |
C6H12N2O2 |
|---|---|
Peso molecular |
144.17 g/mol |
Nombre IUPAC |
2-(azetidin-3-yloxy)propanamide |
InChI |
InChI=1S/C6H12N2O2/c1-4(6(7)9)10-5-2-8-3-5/h4-5,8H,2-3H2,1H3,(H2,7,9) |
Clave InChI |
VIMDUYAEHKCYLK-UHFFFAOYSA-N |
SMILES canónico |
CC(C(=O)N)OC1CNC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


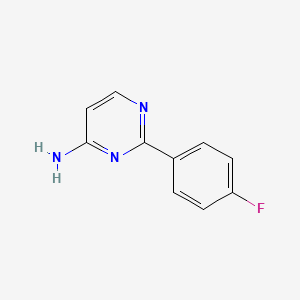
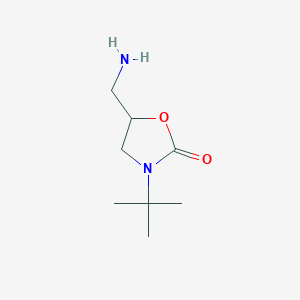
![1-((3A'R,4'R,6'R,6A'R)-4'-(Hydroxymethyl)tetrahydrospiro[cyclopentane-1,2'-furo[3,4-D][1,3]dioxol]-6'-YL)pyrimidine-2,4(1H,3H)-dione](/img/structure/B13062670.png)
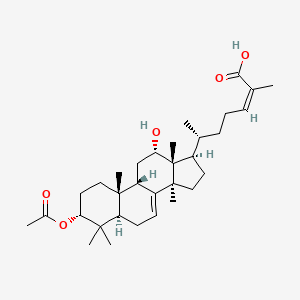
![Methyl 2-acetyl-3-methylimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B13062697.png)
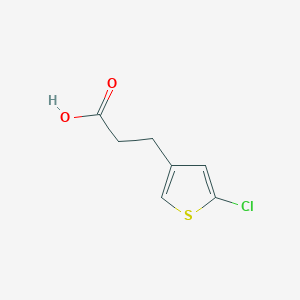

![3-[(4-Chloro-3-fluorobenzyl)oxy]azetidine](/img/structure/B13062716.png)

![[2-(1-Ethyl-1H-pyrazol-4-yl)oxolan-3-yl]methanol](/img/structure/B13062725.png)

![7-Methyl-2-(propan-2-YL)imidazo[1,2-A]pyridine-3-carbaldehyde](/img/structure/B13062736.png)
![3-Iodopyrazolo[1,5-a]pyrazine](/img/structure/B13062742.png)
